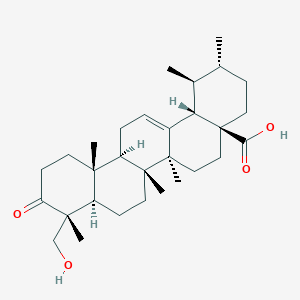

3-Oxo-23-hydroxyurs-12-en-28-oic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

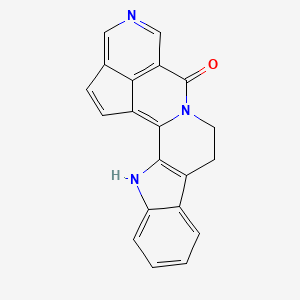

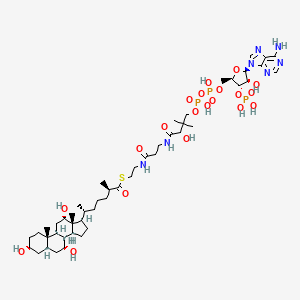

3-oxo-23-hydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid that is urs-12-ene substituted by an oxo group at position 3, a carboxy group at position 28 and a hydroxy group at position 23. It has been isolated from Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a cyclic terpene ketone and a monocarboxylic acid. It derives from a hydride of an ursane.

Applications De Recherche Scientifique

Biotransformation and Antimicrobial Activity

Biotransformation of 3-oxo-oleanolic acid : In a study, 3-oxo-oleanolic acid was biotransformed by the fungus Absidia glauca, resulting in novel hydroxylated metabolites. These compounds have potential applications in producing new derivatives with varied biological activities (Guo, Zhao, & Fang, 2010).

Antimicrobial activity against oral pathogens : Another research focused on the biotransformation of oleanolic acid derivatives using Mucor rouxii. The study evaluated their antimicrobial activity against oral pathogens, highlighting the potential of these compounds in treating dental diseases such as gingivitis and periodontitis (Capel et al., 2011).

Antioxidant and Anti-inflammatory Properties

Microbial transformation and anti-HCV activity : Microbial transformation of asiatic acid by the endophytic fungus Pestalotiopsis microspora yielded several metabolites. These compounds were evaluated for their anti-HCV (Hepatitis C virus) activity, indicating the potential of 3-oxo-23-hydroxyurs-12-en-28-oic acid derivatives in antiviral therapies (Gao et al., 2017).

Nitric oxide production inhibition : The biotransformation of ursolic acid by Bacillus megaterium resulted in metabolites with significant nitric oxide (NO) production inhibitory activity in lipopolysaccharide-stimulated RAW 264.7 cells. This suggests the anti-inflammatory potential of these compounds (Zhang et al., 2017).

Applications in Organic Synthesis and Material Science

Biotechnological production of carboxylic acids : The biotechnological preparation of oxo- and hydroxycarboxylic acids, including derivatives similar to this compound, offers "green" alternatives for organic synthesis. These acids serve as building blocks for creating various chemical compounds, showcasing the versatility of these substances in organic chemistry (Aurich et al., 2012).

Molecular structure studies : Research on the molecular structure of 3-oxo-urs-12-en-28-oic acid anhydride contributes to a deeper understanding of such compounds, which is essential for their application in material science and drug design (Medvedeva et al., 2015).

Propriétés

Formule moléculaire |

C30H46O4 |

|---|---|

Poids moléculaire |

470.7 g/mol |

Nom IUPAC |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-22,24,31H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,24+,26+,27+,28-,29-,30+/m1/s1 |

Clé InChI |

RWFVBIQKMCLKMM-CARKBDGISA-N |

SMILES isomérique |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

SMILES canonique |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1C)C)C(=O)O |

Origine du produit |

United States |

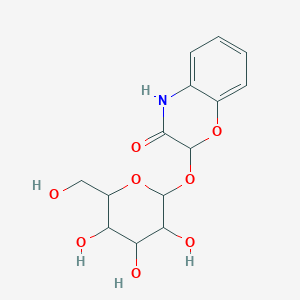

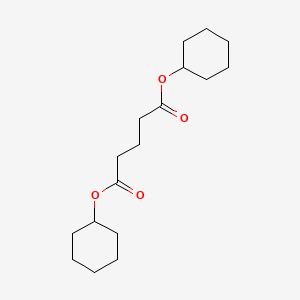

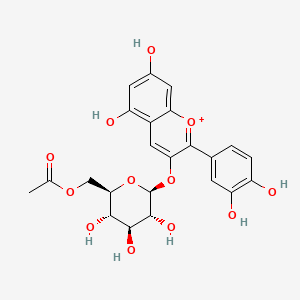

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)

![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)

![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)